Germacrone

Descripción general

Descripción

Germacrone es un compuesto natural bioactivo que se encuentra principalmente en los rizomas de Curcuma wenyujin, una planta perteneciente a la familia Zingiberaceae . Es un sesquiterpeno, conocido por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, anticancerígenos, antivirales y neuroprotectores . This compound ha ganado una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en varios campos de la medicina y la industria .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Germacrone has been extensively studied for its anti-cancer effects, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanisms of Action :

- This compound targets multiple signaling pathways, including the NF-κB, PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for cancer cell survival and proliferation .

- It has been shown to increase the Bax/Bcl-2 ratio in cancer cells, leading to the activation of caspases involved in apoptosis .

- Key Findings :

Table 1: Summary of this compound's Anti-Cancer Effects

Neuroprotective Effects

This compound shows promise in treating neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective properties are linked to its ability to modulate oxidative stress and inflammation.

- Mechanisms of Action :

- Key Findings :

Table 2: Neuroprotective Applications of this compound

| Condition | Effect | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Protects against apoptosis | Modulates oxidative stress; regulates inflammation |

Cardiovascular Benefits

Research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing inflammation.

- Mechanisms of Action :

- Key Findings :

Table 3: Cardiovascular Applications of this compound

| Condition | Effect | Mechanism of Action |

|---|---|---|

| Cardiovascular Disease | Improves endothelial function | Reduces inflammation; enhances blood flow |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced esophageal cancer treated with this compound showed promising results in reducing tumor size and improving overall survival rates.

-

Neuroprotective Study :

- In a rat model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque accumulation.

Mecanismo De Acción

Germacrone ejerce sus efectos a través de múltiples mecanismos. Inhibe la síntesis de melanina al regular a la baja la expresión de tirosinasa, proteína 1 relacionada con la tirosinasa, proteína 2 relacionada con la tirosinasa, Rab27a, Cdc42 y proteínas del factor de transcripción asociado a microftalmia a través de la activación de la vía de señalización de la proteína quinasa activada por mitógeno . Además, this compound induce el arresto del ciclo celular y la muerte celular programada (apoptosis, autofagia, piroptosis y ferroptosis) en las células cancerosas . También modula los genes relacionados con el estrógeno y las vías involucradas en la proliferación del cáncer .

Análisis Bioquímico

Biochemical Properties

Germacrone plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of c-Met kinase, an enzyme that is overexpressed in many cancers . . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, this compound induces G0/G1-phase cell cycle arrest and promotes apoptosis . It also enhances the formation of autophagosomes, which are involved in the degradation and recycling of cellular components . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and affects gene expression related to cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits c-Met kinase, thereby disrupting signaling pathways that promote cancer cell growth . This compound also inhibits HBXIP, leading to cell cycle arrest and apoptosis in gastric cancer cells . Additionally, this compound down-regulates the expression of proteins involved in melanogenesis, such as TYR, TRP-1, TRP-2, Rab27a, Cdc42, and MITF, via the activation of the MAPK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that this compound maintains its ability to induce cell cycle arrest and apoptosis in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and proteins involved in the MAPK signaling pathway These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s antitumor effects

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Studies have shown that this compound accumulates in tumor tissues, enhancing its antitumor activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biological effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Germacrone se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de materias primas ricas en this compound, seguido de extracción ultrasónica usando un solvente orgánico a temperaturas inferiores a 45°C . El extracto se somete entonces a evaporación rotatoria y concentración, seguida de cromatografía usando una columna compuesta de gel de sílice-alúmina . Se realiza una elución en gradiente en el solvente mixto y el solvente se recicla. Finalmente, la recristalización usando éter de petróleo-acetona o ciclohexano-etanol produce this compound .

Métodos de producción industrial

La cromatografía contracorriente de alta velocidad (HSCCC) es otro método utilizado para el aislamiento preparativo y la purificación de this compound del aceite esencial de Curcuma wenyujin . Esta técnica implica el uso de un sistema de solvente de dos fases compuesto de éter de petróleo, etanol, éter dietílico y agua en una proporción específica . HSCCC permite la separación no destructiva de compuestos y se ha aplicado con éxito para aislar this compound con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Germacrone experimenta varias reacciones químicas, incluyendo oxidación, reducción e isomerización . Por ejemplo, la isomerización fotoquímica de this compound en presencia de acetofenona produce una mezcla de diferentes isómeros .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen acetofenona para la isomerización fotoquímica . Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se lleva a cabo.

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios isómeros y derivados, como 1(10)Z,4E-germacrone y 1(10)Z,4Z-germacrone

Comparación Con Compuestos Similares

Germacrone a menudo se compara con otros sesquiterpenos, como la curdiona y el furanodieno, que también se encuentran en Curcuma wenyujin . Otros compuestos similares incluyen 1,10-epoxi-germacrone, 4,5-epoxi-germacrone y gajutsulactona A, que se han estudiado por sus actividades insecticidas y acaricidas .

Actividad Biológica

Germacrone, a sesquiterpene derived from the essential oil of Curcuma zedoaria (zedoary), has garnered attention for its diverse biological activities. Research indicates that this compound exhibits significant anti-cancer properties, along with anti-inflammatory, antibacterial, and neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications.

Anti-Cancer Effects

This compound has been extensively studied for its anti-cancer properties across various cancer types. Notable findings include:

- Inhibition of Cancer Cell Proliferation : this compound has demonstrated dose-dependent inhibition of cell proliferation in several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and Bel-7402 (hepatocellular carcinoma) .

-

Mechanisms of Action :

- This compound induces apoptosis in cancer cells by modulating key apoptotic proteins. It increases the Bax/Bcl-2 ratio, leading to the activation of caspases involved in the intrinsic apoptotic pathway .

- It also inhibits the phosphorylation of STAT3, a transcription factor often implicated in cancer progression .

Table 1: Summary of this compound's Anti-Cancer Activity

| Cancer Type | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Liver Cancer | HepG2 | 68.23 | Induces apoptosis via Bcl-2 family modulation |

| Lung Cancer | A549 | Not specified | Apoptosis induction and cell cycle arrest |

| Cervical Cancer | HeLa | Not specified | Apoptosis through mitochondrial pathways |

| Hepatocellular Carcinoma | Bel-7402 | Not specified | Inhibition of c-Met kinase |

Anti-Inflammatory and Antibacterial Properties

In addition to its anti-cancer effects, this compound exhibits notable anti-inflammatory and antibacterial activities. Research indicates:

- Anti-Inflammatory Activity : this compound has been shown to reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .

- Antibacterial Effects : Studies have demonstrated that this compound possesses antibacterial properties against a range of pathogens, indicating its potential as a natural antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its molecular targets. These studies indicate that this compound binds effectively to c-Met kinase, a target implicated in various cancers. The binding affinity is enhanced in novel derivatives synthesized from this compound, suggesting that structural modifications can improve its therapeutic potential .

Case Studies

- This compound Derivatives : A study focused on synthesizing novel this compound derivatives revealed enhanced anticancer activity compared to the parent compound. These derivatives showed stronger inhibition against cancer cell lines and improved binding stability with c-Met kinase .

- Mechanistic Insights : Another investigation into the mechanisms by which this compound induces apoptosis highlighted its role in regulating mitochondrial pathways and caspase activation, providing insights into how it may be leveraged for therapeutic applications in oncology .

Propiedades

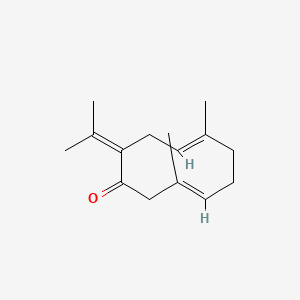

IUPAC Name |

(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULGCQHVOVVRN-SWZPTJTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6902-91-6 | |

| Record name | Germacrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germacrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germacrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMACRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.